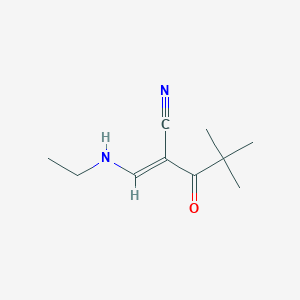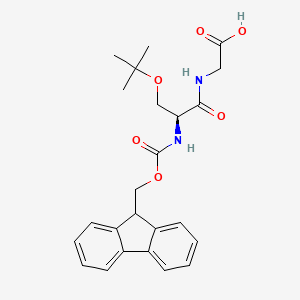![molecular formula C16H17NO3S B2867834 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387853-53-4](/img/structure/B2867834.png)
[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dimethylanilino (oxo)acetic acid” is a chemical compound with the empirical formula C10H11NO3 . It is also referred to as (2,6-Dimethylphenyl)aminoacetic acid or [(2,6-Dimethylphenyl)carbamoyl]formic acid .
Synthesis Analysis
While specific synthesis methods for “[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate” were not found, “2,6-Dimethylanilino (oxo)acetic acid” is available for purchase and is used in various chemical reactions .Molecular Structure Analysis
The molecular weight of “2,6-Dimethylanilino (oxo)acetic acid” is 193.20 . The SMILES string representation is O=C(C(O)=O)NC1=C©C=CC=C1C .Chemical Reactions Analysis
“2,6-Dimethylanilino (oxo)acetic acid” is suitable for various types of chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
“2,6-Dimethylanilino (oxo)acetic acid” is a powder with an assay of 95% . It is suitable for use as a catalyst in various chemical reactions .科学的研究の応用
Betalains: Chemistry and Biochemistry
Betalains are pigments with a nitrogenous core structure, potentially offering a context for studying derivatives like the compound . Research has focused on betalains' synthesis, starting with the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. These steps involve key enzymes and various spontaneous reactions, highlighting pathways that could be relevant when investigating the synthetic routes or biological interactions of similar compounds (Khan & Giridhar, 2015).
Metabolism of Aspartame
Aspartame's metabolism provides an example of how a compound is hydrolyzed in the gut, yielding its constituent amino acids and methanol. This process involves conversion to CO2 or incorporation into body constituents, offering a model for studying the metabolic fate of other complex molecules, including potential pharmaceutical applications of the target compound (Ranney & Oppermann, 1979).
Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene) (PEDOT) highlights the application potential of organic materials in thermoelectric devices. The enhancement of thermoelectric performance through various treatment methods provides insights into the manipulation of material properties for specific applications, which could be applicable to the engineering of new materials based on the compound of interest (Zhu et al., 2017).
Arsenic Metabolism and Toxicology
The study of methylated arsenicals and their health implications highlights the importance of understanding the metabolism and toxicological profiles of compounds. Research on the metabolism of arsenic to its methylated forms in humans underscores the complexities of biotransformation processes, which could be relevant when assessing the toxicological and pharmacokinetic properties of structurally complex compounds (Cohen et al., 2006).
特性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)14(10)17-13(18)9-20-16(19)15-12(3)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGVDBYNBAFJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)




![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2867768.png)

